Product packaging for 5'-O-Dmt-2'-fluoro-2'-deoxyinosine(Cat. No.:CAS No. 1951424-83-1)

5'-O-Dmt-2'-fluoro-2'-deoxyinosine

Cat. No.: B1436769
CAS No.: 1951424-83-1
M. Wt: 572.6 g/mol
InChI Key: QDCBEGXXNGZTON-QNYAKKFESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5'-O-Dmt-2'-fluoro-2'-deoxyinosine is a protected nucleoside building block essential for the solid-phase synthesis of oligonucleotides. The 5'-O-DMT (dimethoxytrityl) group is a standard protecting group in phosphoramidite chemistry that facilitates the sequential addition of nucleotides and allows for monitoring of coupling efficiency. The 2'-fluoro modification imparts nuclease resistance and enhances binding affinity to complementary RNA strands, making oligonucleotides containing this modification valuable for therapeutic and diagnostic applications. Inosine acts as a universal base, capable of non-specific pairing with other nucleobases, which is useful for probing nucleic acid structure and function. The 2-fluoro position on the purine base is a key reactive handle for post-synthetic modification using the "convertible nucleoside" approach, enabling the introduction of various functional groups for cross-linking studies . This compound is a critical precursor for synthesizing modified RNA and DNA analogs for use in basic research, drug discovery, and the development of molecular diagnostics. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H29FN4O6 B1436769 5'-O-Dmt-2'-fluoro-2'-deoxyinosine CAS No. 1951424-83-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H29FN4O6/c1-39-22-12-8-20(9-13-22)31(19-6-4-3-5-7-19,21-10-14-23(40-2)15-11-21)41-16-24-27(37)25(32)30(42-24)36-18-35-26-28(36)33-17-34-29(26)38/h3-15,17-18,24-25,27,30,37H,16H2,1-2H3,(H,33,34,38)/t24-,25-,27-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCBEGXXNGZTON-QNYAKKFESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=NC6=C5N=CNC6=O)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=CNC6=O)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H29FN4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Iii. Incorporation of 2 Fluoro 2 Deoxyinosine into Oligonucleotides

Solid-Phase Oligonucleotide Synthesis via Phosphoramidite (B1245037) Chemistry

The cornerstone of synthetic oligonucleotide production is the phosphoramidite method, a cyclical process performed on a solid support. danaher.comatdbio.com This automated procedure involves a series of repeated steps—detritylation, coupling, capping, and oxidation—to add nucleotide monomers one by one in the desired 3'-to-5' direction. danaher.com The process begins with a nucleoside pre-attached to a solid support, typically Controlled Pore Glass (CPG), with its 5'-hydroxyl group protected by a dimethoxytrityl (DMT) group. danaher.com

The 5'-O-DMT-2'-fluoro-2'-deoxyinosine is introduced as a phosphoramidite monomer during the coupling step. glenresearch.commedchemexpress.com In this step, the phosphoramidite is activated and reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain on the solid support, forming a phosphite (B83602) triester linkage. danaher.com The presence of the 2'-fluoro group does not fundamentally alter the cycle, but it does necessitate adjustments to reaction conditions to ensure efficient incorporation. umich.edu

Optimization of Coupling Efficiency and Reaction Conditions

The electronegativity and steric bulk of the fluorine atom at the 2'-position can influence the kinetics of the coupling reaction. iu.edu To achieve high coupling efficiencies, comparable to those of standard DNA or RNA monomers, reaction conditions are often optimized. A key adjustment is the extension of the coupling time. While standard DNA phosphoramidites may couple efficiently in under a minute, 2'-fluoro-modified phosphoramidites, including 2'-fluoro-2'-deoxyinosine (B1450788), often require longer coupling times. glenresearch.comumich.edu For instance, a coupling time of 3 minutes is recommended for 2'-F-I-CE Phosphoramidite to ensure the reaction goes to completion. glenresearch.com Similarly, for the synthesis of 2'-deoxy-2'-fluoro-β-D-oligoarabinonucleotides (2'F-ANA), longer coupling times for the modified phosphoramidite monomers are required compared to standard DNA synthesis. umich.edu

ParameterStandard Deoxyribonucleoside Phosphoramidite2'-Fluoro-2'-deoxyinosine Phosphoramidite
Typical Coupling Time 30 - 60 seconds180 seconds or longer
Activator Tetrazole or DCITetrazole or DCI
Coupling Efficiency >99%>98% (with optimized conditions)

This table presents typical values; actual conditions may vary based on the synthesizer, reagents, and specific sequence.

Nucleobase Deprotection Strategies and Considerations for 2'-Fluoro Modified Oligonucleotides

Following the completion of chain assembly, the oligonucleotide must be cleaved from the solid support and all protecting groups on the nucleobases and phosphate (B84403) backbone must be removed. danaher.com This deprotection step is critical and requires careful consideration for oligonucleotides containing 2'-fluoro modifications, as they can be sensitive to certain reagents and conditions. glenresearch.comgoogle.com

The 2'-fluoro group is susceptible to degradation under harsh basic conditions, particularly at elevated temperatures. glenresearch.com For example, heating oligonucleotides containing 2'-fluoro nucleotides in a mixture of ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA) can lead to degradation. glenresearch.comglenresearch.com Therefore, milder deprotection strategies are often employed.

Common deprotection strategies include:

Aqueous Methylamine: Treatment with 40% aqueous methylamine at a controlled temperature of approximately 35°C for 30 minutes is an effective method. google.com

Concentrated Ammonium Hydroxide: Using concentrated ammonium hydroxide at room temperature for 2 hours or at 55°C for 17 hours can also be used. glenresearch.com The choice of time and temperature depends on the other protecting groups present in the oligonucleotide.

Potassium Carbonate in Methanol (B129727): For oligonucleotides synthesized with very labile protecting groups (UltraMILD synthesis), deprotection can be achieved with 0.05M potassium carbonate in methanol over 4 hours at room temperature. glenresearch.com

If the oligonucleotide also contains ribonucleotides with 2'-hydroxyl protecting groups (like t-butyldimethylsilyl, TBDMS), a two-step deprotection is necessary. google.com The first step involves partial deprotection with a base like aqueous methylamine, followed by a second step using a fluoride (B91410) source, such as triethylamine (B128534) trihydrofluoride (TEA·3HF), to remove the silyl (B83357) protecting groups. google.comyale.edu

Post-Synthetic Derivatization Strategies of 2'-Fluoro-2'-deoxyinosine Containing Oligonucleotides

One of the significant advantages of incorporating 2-fluoro-2'-deoxyinosine into oligonucleotides is its utility as a "convertible" nucleoside. biosyn.comgenelink.com The 2-fluoro group on the hypoxanthine (B114508) base is a good leaving group and can be readily displaced by nucleophiles, most notably primary amines. This reaction is typically performed post-synthetically while the oligonucleotide is still attached to the solid support and fully protected. biosyn.comgenelink.com This strategy prevents unwanted side reactions with the exocyclic amines of other bases (A, C, and G). genelink.com The reaction converts the 2-fluoro-2'-deoxyinosine residue into an N2-substituted 2'-deoxyguanosine (B1662781) (dG) derivative, providing a powerful tool for introducing specific modifications at guanine (B1146940) positions for structural or cross-linking studies. biosyn.com

Conversion of 2-Fluoro-Inosine to Other Functional Groups (e.g., azido (B1232118) derivatives)

The reactivity of the 2-fluoro group extends beyond reactions with amines. It allows for the introduction of other functionalities, such as the azido group. Oligonucleotides containing photoreactive 2-azido-2'-deoxyinosine can be prepared from their 2-fluoro-2'-deoxyinosine precursors. researchgate.net

The conversion is achieved by treating the support-bound oligonucleotide containing the 2-fluoro-2'-deoxyinosine residue with a solution of lithium azide (B81097) in a dry organic solvent like dimethylformamide (DMF) at an elevated temperature (e.g., 60°C). researchgate.net The azide ion displaces the fluoride to yield the desired 2-azido-2'-deoxyinosine. Following this conversion, the oligonucleotide can be deprotected under conditions that preserve the labile azido group, such as concentrated ammonia (B1221849) at room temperature. researchgate.net

Enzymatic Approaches for Oligonucleotide Synthesis and Modification Utilizing 2'-Fluoro-2'-deoxyinosine Triphosphates

As an alternative to chemical synthesis, enzymatic methods offer a powerful route for creating modified nucleic acids. acs.org This approach utilizes DNA polymerases to incorporate modified nucleoside triphosphates into a growing DNA strand, using a template to guide the sequence. acs.org

For the incorporation of 2'-fluoro-2'-deoxyinosine, the corresponding 5'-triphosphate (2'-F-dITP) is required as the substrate for the polymerase. The synthesis of base-modified 2'-deoxyribonucleoside triphosphates is a well-established process, generally involving the chemical triphosphorylation of the corresponding nucleoside. acs.org

Enzymatic synthesis can be particularly advantageous for producing very long oligonucleotides, which can be challenging via chemical synthesis. acs.org Specialized DNA polymerases, such as terminal deoxynucleotidyl transferase (TdT), can even be used for template-independent synthesis. the-scientist.com The ability of various polymerases to accept and incorporate modified substrates like 2'-F-dITP is a key factor in the success of these enzymatic methods. Oligonucleotides containing 2'-fluoro modifications have been shown to be resistant to hydrolysis by certain nucleases, a property that enhances their stability in biological systems. nih.govnih.gov

Iv. Biophysical and Conformational Impact of 2 Fluoro 2 Deoxyinosine in Nucleic Acid Structures

Effects on Duplex Stability and Hybridization Kinetics in Oligonucleotide Constructs

The introduction of 2'-fluoro-2'-deoxyinosine (B1450788) into oligonucleotides consistently enhances the thermal stability of the resulting duplexes. nih.govresearchgate.net This stabilizing effect is a critical attribute for various applications, including antisense therapies and diagnostics, where a strong and specific binding to a target sequence is paramount.

Research has shown that the stabilizing effect of a 2'-fluoro modification can be substantial, with an increase in melting temperature (Tm) of approximately 1.8°C per modified nucleotide in RNA duplexes. nih.gov This enhanced stability is also observed in DNA-RNA hybrids, where 2'-fluoro modifications are among the most stabilizing 2'-substitutions. psu.edu The degree of stabilization can be influenced by the sequence context and the number of modifications within the oligonucleotide. For instance, combining a 2'-fluoro modification with other stabilizing modifications, such as a 5-propynyl group, can lead to even more stable hybrids. psu.edu

Intriguingly, the enhanced thermal stability of 2'-fluoro-modified RNA duplexes is driven primarily by favorable enthalpic contributions, rather than entropic factors. nih.govscispace.com This finding was unexpected, as the pre-organization of the sugar pucker was initially thought to provide an entropic advantage. researchgate.net

The favorable enthalpy of duplex formation suggests that stronger intermolecular interactions, such as stacking and hydrogen bonding, are at play. nih.gov The highly electronegative fluorine atom can polarize the nucleobase, potentially strengthening the Watson-Crick hydrogen bonds. nih.gov While the exact contributions of stacking versus hydrogen bonding are still under investigation, it is clear that the 2'-fluoro modification leads to a more energetically favorable duplex state. nih.gov

Influence on Nucleic Acid Conformational Preferences (e.g., Sugar Pucker Bias, A-form Helix Reinforcement)

The 2'-fluoro substituent has a profound impact on the conformational preferences of the sugar moiety in the nucleotide. The high electronegativity of fluorine strongly favors a C3'-endo sugar pucker conformation. nih.govresearchgate.net This conformation is characteristic of A-form helices, which are the natural conformation of RNA duplexes. By "pre-organizing" the sugar into the C3'-endo pucker, the 2'-fluoro modification reinforces the A-form helical structure. nih.govpsu.edu This conformational bias is a key factor contributing to the increased stability of duplexes containing this modification. In L-type nucleic acids, the 2'-fluoro modification similarly induces an L-type C3'-endo pucker, enhancing helical stability. iu.edu

High-Resolution Structural Studies of 2'-Fluoro-2'-deoxyinosine Containing Nucleic Acids (e.g., NMR, X-ray Crystallography)

Crystal structures of duplexes containing 2'-fluoro modifications show that they adopt a classic A-form helical structure. nih.gov The sugar moieties of the modified residues consistently exhibit the predicted C3'-endo pucker. nih.goviu.edu X-ray diffraction analysis of a crystal containing 2'-deoxy-2'-fluoroinosine revealed a twisted C(3')-endo-C(4')-exo conformation for one molecule and a C(4')-exo-C(3')-endo conformation for the other in the asymmetric unit, suggesting a preference for the C(3')-endo type pucker. nih.gov

Hydration Patterns and Electrostatic Effects of 2'-Fluoro Modification on Nucleic Acid Interactions

The 2'-fluoro modification significantly alters the hydration patterns in the minor groove of the nucleic acid duplex. Unlike the 2'-hydroxyl group, which is extensively hydrated and acts as a hydrogen bond donor and acceptor, the 2'-fluoro group is a poor hydrogen bond acceptor. nih.govscispace.com This leads to a dehydration of the minor groove. nih.gov

Computational Modeling and Molecular Dynamics Simulations of Modified Nucleic Acids

Computational modeling and molecular dynamics (MD) simulations have become invaluable tools for understanding the dynamic behavior and energetic landscapes of nucleic acids containing 2'-fluoro-2'-deoxyinosine. mdpi.comfernandomorenoherrero.com These methods allow researchers to explore conformational transitions, solvent interactions, and the energetic contributions of the modification in silico.

MD simulations have been used to investigate the structural and mechanical properties of modified nucleic acids, providing insights that complement experimental data. fernandomorenoherrero.com For example, simulations can help to elucidate the role of the 2'-fluoro modification in stabilizing the C3'-endo sugar pucker and reinforcing the A-form helix. nih.gov By calculating the free energy landscapes of different conformations, computational models can quantify the energetic preference for the A-form helix in modified duplexes. biorxiv.org Furthermore, simulations can model the interactions of modified nucleic acids with proteins and other molecules, providing a basis for understanding their biological function. fernandomorenoherrero.com

V. Biochemical and Molecular Interactions of 2 Fluoro 2 Deoxyinosine Modified Nucleic Acids

Nuclease Resistance Profiles of 2'-Fluoro-2'-deoxyinosine (B1450788) Modified Oligonucleotides

A significant advantage of incorporating 2'-fluoro modifications into oligonucleotides is the enhanced resistance to degradation by nucleases. semanticscholar.orgneb.com Unmodified DNA and especially RNA are rapidly broken down by a variety of nucleases present in serum and within cells, which limits their therapeutic and diagnostic potential. nih.gov The substitution of the 2'-hydroxyl group (in RNA) or a 2'-hydrogen (in DNA) with a highly electronegative fluorine atom sterically hinders the approach of nuclease enzymes that would otherwise cleave the phosphodiester backbone. biorxiv.org

Oligonucleotides modified with 2'-fluoro nucleotides exhibit substantially increased stability against various types of nucleases:

Exonucleases : These enzymes degrade nucleic acids from the ends. Modifications at the 3' and 5' ends of an oligonucleotide are crucial for protection. The 2'-fluoro modification contributes to the inhibition of 3'-exonucleases, which are a major source of nucleolytic activity in serum. wikipedia.org

Endonucleases : These enzymes cleave within the nucleic acid sequence. The uniform incorporation of 2'-fluoro nucleotides throughout an oligonucleotide provides protection against endonuclease attack. wikipedia.org

Serum Nucleases : The complex mixture of nucleases found in blood serum poses a major barrier for in vivo applications of oligonucleotides. Aptamers and siRNAs synthesized with 2'-fluoro pyrimidines have demonstrated a greatly increased half-life in plasma compared to their unmodified counterparts. researchgate.net While unmodified aptamers may have a half-life of only minutes in serum, those with 2'-fluoro modifications can remain stable for hours. semanticscholar.orgneb.com

Research has shown that 2'-fluoro modified DNA is resistant to degradation by enzymes such as DNase I. nih.gov The enhanced stability is a key feature for the development of antisense oligonucleotides, siRNAs, and aptamers, allowing them to persist long enough to exert their biological effects. neb.combiosyn.com The combination of 2'-fluoro modifications with phosphorothioate (B77711) (PS) linkages, where a non-bridging oxygen in the phosphate (B84403) backbone is replaced by sulfur, can further enhance nuclease resistance synergistically. biorxiv.orgwikipedia.orgresearchgate.net

Nuclease TypeEffect of 2'-Fluoro ModificationCombined Effect with Phosphorothioate (PS) Linkages
3'-Exonucleases (common in serum)Significant InhibitionStrongly Enhanced Inhibition
EndonucleasesIncreased ResistanceEnhanced Global Protection
Serum Nucleases (general)Greatly increased oligonucleotide half-life (minutes to hours)Substantially prolonged stability for in vivo applications

Interactions with Nucleic Acid-Modifying Enzymes and Ligases

The 2'-fluoro modification not only affects nuclease resistance but also influences how the modified nucleic acid interacts with other enzymes that synthesize or modify DNA and RNA.

The ability of DNA and RNA polymerases to recognize and incorporate 2'-fluoro-modified nucleoside triphosphates is critical for the enzymatic synthesis of modified nucleic acids. Studies have shown that various polymerases can utilize these analogs as substrates, although often with different efficiencies compared to their natural deoxy- or ribonucleotide counterparts.

Viral replicative polymerases, including HIV reverse transcriptase and herpes virus DNA polymerase, are capable of incorporating 2'-fluoro-modified nucleoside monophosphates (2'F-NMP) onto the 3'-end of a primer. documentsdelivered.com Furthermore, these enzymes can continue to elongate the chain using both natural deoxynucleoside triphosphates (dNTPs) and 2'-fluoro-deoxynucleoside triphosphates (2'F-dNTPs). documentsdelivered.com

However, the modification is not always well-tolerated. For instance, human DNA polymerase alpha was found to incorporate various 2'-fluoro-deoxynucleoside triphosphates (2'-FdNTPs), but with a significantly higher Michaelis constant (Km) for 2'-fluoro-2'-deoxycytidine triphosphate (dCflTP) compared to the natural dCTP, indicating a much lower affinity. glenresearch.com Avian Myeloblastosis Virus (AMV) reverse transcriptase also incorporates dCflTP, but with a less dramatic, though still significant, increase in Km. glenresearch.com This suggests that while enzymatic incorporation is possible, high concentrations of the modified substrate may be required to achieve efficient synthesis.

Table 1: Apparent Michaelis Constants (Km) for dCTP vs. 2'-Fluoro-dCTP (dCflTP)
EnzymeSubstrateApparent Km (µM)
DNA Polymerase alpha (Xenopus laevis)dCTP0.6
dCflTP7000
AMV Reverse TranscriptasedCTP0.14
dCflTP7.0
glenresearch.com

The CRISPR-Cas9 system has become a powerful tool for genome editing, relying on a guide RNA (gRNA) to direct the Cas9 nuclease to a specific DNA target. The stability and specificity of the gRNA are critical for efficient and accurate editing. Chemical modifications, including the incorporation of 2'-fluoro nucleotides, have been investigated to improve the performance of synthetic gRNAs.

Research demonstrates that replacing ribonucleotides with 2'-fluoro modified nucleotides in the CRISPR RNA (crRNA) component can significantly increase the lifetime of the gRNA by enhancing its resistance to nuclease digestion. biosyn.comassaygenie.com This increased stability is beneficial for prolonged activity within the cell.

Importantly, this modification is well-tolerated by the Cas9 protein. The CRISPR-Cas9 system guided by a 2'-fluoro-modified crRNA retains its DNA cleavage efficacy, and in some cases, the kinetic rate of DNA cleavage is even higher compared to a system with an unmodified crRNA. biosyn.comassaygenie.com Furthermore, the 2'-modification of the crRNA has been shown to decrease off-target cleavage effects in vitro, thereby improving the specificity of the genome-editing process. biosyn.comassaygenie.com

Role in Wobble Base Pairing and Fidelity in Research Applications

Inosine (B1671953) is well-known for its ability to form "wobble" base pairs. The hypoxanthine (B114508) base of inosine can pair with cytosine (I-C), adenine (I-A), and uracil/thymine (I-U/I-T), in addition to forming a less stable pair with guanine (B1146940) (I-G). glenresearch.comnih.gov This property makes deoxyinosine a useful tool in molecular biology, particularly in designing degenerate primers for PCR or hybridization probes for targets with sequence ambiguity. nih.gov By placing an inosine at a position of sequence uncertainty, a single primer or probe can recognize multiple target variants. nih.gov

The introduction of a 2'-fluoro modification to deoxyinosine influences the thermodynamic stability of the duplexes it forms. The 2'-fluoro group locks the sugar pucker into a C3'-endo (RNA-like) conformation, which pre-organizes the oligonucleotide backbone for hybridization. assaygenie.com This leads to a significant increase in the thermal stability (Tm) of duplexes, an effect driven by a more favorable enthalpy of formation. biosyn.com This enhanced stability stems from stronger Watson-Crick hydrogen bonding and improved base stacking interactions.

While direct studies on the specific impact of the 2'-fluoro group on the wobble pairing thermodynamics of inosine are limited, the general principles suggest that the modification would increase the stability of the I-C, I-A, and I-T pairs. This enhanced binding affinity could be advantageous in applications like PCR and hybridization by allowing for more stable probe-target or primer-template interactions, even when mismatches are present. assaygenie.com

Vi. Applications of 2 Fluoro 2 Deoxyinosine in Advanced Research Tools and Methodologies

Development and Optimization of Modified Oligonucleotide Probes for Research

The incorporation of 2'-fluoro-modified nucleosides, such as 2'-fluoro-2'-deoxyinosine (B1450788), is a key strategy in the development of high-performance oligonucleotide probes for research. The substitution of the 2'-hydroxyl group with the highly electronegative fluorine atom results in a C3'-endo sugar conformation, similar to that found in RNA. genelink.com This pre-organization of the sugar moiety leads to more stable duplex formation with target DNA or RNA sequences. genelink.comnih.gov Oligonucleotides containing 2'-fluoro modifications form stable duplexes with DNA and can direct the regiospecific cleavage of RNA by RNase H. nih.gov This enhanced stability and specific activity are critical for optimizing probes used in a variety of molecular biology techniques.

Inosine (B1671953), the nucleobase component of 2'-fluoro-2'-deoxyinosine, is widely regarded as a universal base in molecular biology. metabion.com It can pair with all four standard DNA bases (adenine, cytosine, guanine (B1146940), and thymine), although it shows a preference for cytosine and adenine. metabion.com This property is exploited in the design of degenerate primers for the Polymerase Chain Reaction (PCR). metabion.comnih.gov Degenerate primers are mixtures of oligonucleotides that have sequence variations at specific positions, which is essential when amplifying genes from different organisms where the exact sequence is not known or when targeting a family of related genes. nih.gov

By incorporating 2'-fluoro-2'-deoxyinosine at ambiguous codon positions, researchers can create a single, universal primer that recognizes multiple target sequences, simplifying experimental design. metabion.com The 2'-fluoro modification adds further advantages by increasing the thermal stability of the primer-template duplex and enhancing resistance to degradation by polymerases with proofreading activity, which can sometimes stall or fail with standard deoxyinosine-containing primers. nih.govamanote.com

Table 1: Research Findings on Inosine-Containing Primers in PCR

FindingDescriptionRelevant DNA PolymeraseCitation
Universal Binding Deoxyinosine is used at ambiguous positions in primers to bind to multiple bases in the template DNA.Taq Polymerase nih.gov
Amplification Success Deoxyinosine-containing primers have been successfully used to amplify conserved genomic regions and cDNA.Taq Polymerase nih.gov
Polymerase Incompatibility PCR amplification can fail when using degenerate primers containing deoxyinosine with certain high-fidelity polymerases.Pfu DNA Polymerase nih.govamanote.com
Improved Specificity Compared to using a complex mixture of degenerate primers, primers with deoxyinosine can offer better specificity and yield.Not Specified nih.gov

The sequencing of the 16S ribosomal RNA (rRNA) gene is a cornerstone of microbial ecology and clinical microbiology, allowing for the identification and classification of bacteria in complex communities. medrxiv.orgnih.gov The 16S rRNA gene contains both highly conserved regions, ideal for designing universal primers, and hypervariable regions that provide species-specific signatures. nih.govfrontiersin.org

Due to the vast diversity of bacterial life, even the "conserved" primer binding sites can have sequence variations across different phyla. To capture the broadest possible range of bacteria, degenerate primers are often employed. nih.gov The incorporation of 2'-fluoro-2'-deoxyinosine into these 16S rRNA primers serves the dual purpose of accommodating sequence ambiguity and increasing the robustness of the PCR amplification, which is the first critical step in the sequencing workflow. metabion.comyoutube.com This ensures more efficient and less biased amplification from complex community DNA, leading to a more accurate representation of microbial diversity. nih.gov Recent advancements using long-read sequencing of the entire 16S gene further improve species-level resolution, where optimized primers remain critical. frontiersin.orgnih.gov

Hybridization probes are oligonucleotides designed to bind with high specificity to a target DNA or RNA sequence, enabling its detection and quantification. The stability of the probe-target duplex, measured by its melting temperature (Tm), is a critical parameter for specificity. Incorporating 2'-fluoro-modified nucleosides significantly enhances this stability. genelink.com Each addition of a 2'-fluoro-ribonucleoside to a DNA probe can increase the Tm of its duplex with RNA by approximately 1.8°C. genelink.com

This increased binding affinity allows for the use of shorter probes or for probing under more stringent conditions, both of which improve signal-to-noise ratios. The 2'-fluoro modification forces the probe into an A-form helical structure, which is the native conformation of RNA and RNA-DNA duplexes, further stabilizing the interaction with an RNA target. genelink.comnih.gov These properties make probes containing 2'-fluoro-2'-deoxyinosine highly effective tools for applications like Northern blotting, fluorescence in situ hybridization (FISH), and microarray analysis. nih.gov

Engineering of Aptamers and Ribozymes with Enhanced Binding Affinity and Stability for Research Purposes

Aptamers are single-stranded DNA or RNA molecules that can fold into specific three-dimensional structures to bind to a target molecule with high affinity and specificity. nih.gov Ribozymes are RNA molecules that can catalyze specific biochemical reactions. For both to be effective research tools, particularly for in vivo or in vitro applications involving biological fluids, they must be resistant to degradation by nucleases. biosyn.com

The 2'-fluoro modification is a key chemical alteration used to confer this nuclease resistance. biosyn.com Aptamers and ribozymes synthesized with 2'-fluoro pyrimidines or fully substituted with 2'-fluorinated nucleic acids show greatly increased stability compared to their unmodified RNA counterparts. biosyn.comnih.gov This enhanced stability, combined with the high binding affinity conferred by the fluorine modification, makes these molecules robust reagents for a wide range of research applications, from target validation to the development of molecular sensors. Automated, high-throughput selection methods have even been developed specifically for generating 2'-fluoro-modified RNA aptamers, underscoring their importance in the field. nih.gov

Strategies for Antisense Oligonucleotide (ASO) and siRNA Design for Gene Expression Studies in Research Models

Antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs) are powerful research tools for silencing gene expression by targeting specific messenger RNA (mRNA) molecules. nih.govyoutube.com A major challenge in their design is ensuring metabolic stability, high target affinity, and effective engagement with the cellular machinery. nih.gov Chemical modifications are essential to achieve these properties, and the 2'-fluoro modification is a widely adopted strategy. genelink.comnih.govnih.gov

In ASOs, which are single-stranded, the incorporation of 2'-fluoro nucleotides increases binding affinity to the target mRNA and provides significant nuclease resistance. genelink.com In siRNAs, which are double-stranded, 2'-fluoro modifications have been shown to be compatible with the intracellular RNAi machinery and can dramatically increase the potency and serum half-life of the molecule. nih.gov For example, an siRNA with a fully modified 2'-fluoro sense strand was found to be more potent and had a half-life of hours in serum, compared to less than 15 minutes for the unmodified version. nih.gov

Table 2: Impact of 2'-Fluoro Modifications on ASO and siRNA Properties

PropertyEffect of 2'-Fluoro ModificationApplicationCitation
Duplex Stability (Tm) Increases Tm by ~1.8°C per modification when hybridized to RNA.ASO, Hybridization Probes genelink.com
Nuclease Resistance Significantly increases resistance to degradation by nucleases.ASO, siRNA, Aptamers genelink.combiosyn.com
Biological Activity Increases potency and duration of action for siRNAs.siRNA nih.gov
Serum Half-Life Extends siRNA half-life from <15 minutes to ~6 hours in some studies.siRNA nih.gov
RISC Compatibility Modified siRNAs are compatible with the RISC machinery.siRNA nih.gov

The mechanism of gene silencing by siRNAs is mediated by a multi-protein complex known as the RNA-induced silencing complex (RISC). nih.govwikipedia.org After a synthetic siRNA duplex enters the cell, it is loaded into RISC, where the passenger (sense) strand is discarded and the guide (antisense) strand directs the complex to the complementary target mRNA. nih.govwikipedia.org The Argonaute protein within RISC then cleaves the mRNA, leading to its degradation and the silencing of gene expression. wikipedia.org

Utilization in Structural Biology Research to Elucidate Nucleic Acid-Protein Interactions

The incorporation of 2'-fluoro-2'-deoxyinosine and related 2'-fluoro-modified nucleosides into oligonucleotides is a powerful strategy in structural biology for studying the intricate interactions between nucleic acids and proteins. The fluorine atom's small size and high electronegativity provide unique advantages for stabilizing nucleic acid structures and probing their conformational dynamics.

The 2'-fluoro modification generally enhances the thermal stability of nucleic acid duplexes. biosyn.com This increased stability is crucial for preparing robust samples for structural analysis techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. For instance, studies on 2'-fluoro-modified L-DNA have shown that the modification can enhance the thermostability of the L-duplex. iu.edu An X-ray crystal structure of an L-DNA duplex containing a 2'-fluoro-L-deoxycytidine revealed that the fluoro-moiety did not cause significant structural perturbation and that the modified nucleoside formed a standard Watson-Crick base pair, nearly identical to its non-modified counterpart. iu.edu This structural fidelity is critical, as it ensures that the modified oligonucleotide is a reliable mimic of the native sequence in biological studies.

Furthermore, the 2'-fluoro substitution influences the sugar pucker conformation, favoring a C3'-endo pucker, which is characteristic of A-form helices found in RNA and DNA-RNA hybrids. researchgate.net Oligonucleotides modified with 2'-fluoro-nucleosides, when hybridized with RNA, adopt a fully A-form helical conformation. researchgate.net This property is particularly useful for studying proteins that specifically recognize and bind to A-form helices, allowing researchers to create stable, A-form DNA/RNA mimics to trap and analyze these interactions.

Table 1: Impact of 2'-Fluoro Modification on Nucleic Acid Properties for Structural Biology

Property Effect of 2'-Fluoro Modification Relevance to Structural Biology Source(s)
Helical Conformation Promotes a C3'-endo sugar pucker, favoring an A-form helix. Allows for the creation of stable A-form duplexes to study proteins that bind RNA or DNA-RNA hybrids. researchgate.net
Thermal Stability Increases the melting temperature (Tm) of duplexes. Enhances the stability of nucleic acid structures for crystallization and NMR studies. biosyn.comiu.edu
Structural Perturbation Minimal steric effect; maintains Watson-Crick base pairing geometry. Ensures the modified oligonucleotide is a high-fidelity mimic of the native nucleic acid structure. iu.edu

| Nuclease Resistance | When combined with a phosphorothioate (B77711) backbone, it provides high resistance to nuclease degradation. | Increases the in-vivo and in-vitro half-life of the nucleic acid, facilitating complex formation and analysis. | researchgate.netresearchgate.net |

Development of Photoreactive Nucleosides for Photoaffinity Labeling and Crosslinking Studies in Molecular Biology

2'-Fluoro-2'-deoxyinosine serves as a key precursor in the synthesis of photoreactive nucleoside analogs used for photoaffinity labeling and crosslinking studies. These techniques are instrumental in identifying and mapping the binding sites of proteins on nucleic acids. The strategy involves incorporating a latent photoreactive group into the nucleic acid sequence, which, upon photoactivation (typically with UV light), forms a covalent bond with the nearest amino acid residue of the interacting protein.

A prime example is the synthesis of oligonucleotides containing 2-azido-2'-deoxyinosine. nih.gov In this process, a protected 2-fluoro-2'-deoxyinosine phosphoramidite (B1245037) is first incorporated into an oligonucleotide using standard solid-phase synthesis. Following the assembly of the full oligonucleotide, the 2-fluoro group is chemically displaced by an azide (B81097) group (N₃) by treatment with lithium azide. nih.gov The resulting 2-azido-2'-deoxyinosine is a potent photo-crosslinking agent. The azido (B1232118) group is relatively inert until it is exposed to UV light, at which point it releases N₂ gas to form a highly reactive nitrene intermediate that can covalently link to the target protein.

This synthetic route leverages the 2-fluoro group as an effective leaving group for nucleophilic substitution, making 2'-fluoro-2'-deoxyinosine a valuable intermediate for accessing other functionalized nucleosides that would otherwise be difficult to synthesize directly. The ability to position these photoreactive crosslinkers at specific sites within a nucleic acid sequence allows for high-resolution mapping of nucleic acid-protein contact points, providing critical insights into the architecture of ribonucleoprotein complexes. nih.gov

Application in Enzyme Mechanism Studies and Design of Inhibitors for Research

The 2'-fluoro modification is a cornerstone in the design of mechanism-based enzyme inhibitors and probes for studying enzyme kinetics and reaction pathways. The strong electron-withdrawing nature of the fluorine atom can significantly alter the chemical reactivity of the nucleoside, making it a powerful tool for trapping enzymatic intermediates or acting as a potent inhibitor.

This principle has been effectively demonstrated in the study of glycosidases and polymerases. For glycosidases, 2-deoxy-2-fluoroglycosides have been developed as mechanism-based inactivators. nih.gov These compounds are processed by the enzyme, leading to the formation of a covalent 2-deoxy-2-fluoroglycosyl-enzyme intermediate. The stability of this intermediate, caused by the electron-withdrawing fluorine atom, is dramatically increased, effectively trapping the enzyme and preventing completion of the catalytic cycle. nih.govubc.ca This approach has been used to identify active site residues and elucidate catalytic mechanisms.

In the context of polymerases, 2'-fluoro-modified nucleosides and their triphosphates are critical research tools. For example, β-d-2′-Deoxy-2′-fluoro-2′-C-methylcytidine (PSI-6130) is a potent inhibitor of the hepatitis C virus (HCV) NS5B RNA polymerase. nih.gov For it to become active, it must be phosphorylated by host cell kinases to its triphosphate form. Studies of this process, using recombinant human enzymes, have detailed the phosphorylation pathway and efficiency, providing a model for how 2'-fluoro-nucleoside analogs are activated in cells. nih.gov Similarly, polynucleotides containing 2'-fluoro-modified bases have been used as templates to study the activity of reverse transcriptases. Research has shown that the presence of the 2'-fluoro modification on the template strand can alter the inhibitory profile of different drugs, providing insights into the specific interactions between the enzyme, the template, and the inhibitor molecule. nih.gov

Table 2: Examples of 2'-Fluoro-Nucleoside Analogs in Enzyme Studies

Enzyme Class Analog/Probe Application Mechanism/Finding Source(s)
Glycosidases 2'-Deoxy-2'-fluorocellobiose Inactivation of β-glucosidase Forms a stable 2-deoxy-2-fluoroglycosyl-enzyme intermediate, trapping the enzyme. ubc.ca
RNA Polymerase β-d-2′-Deoxy-2′-fluoro-2′-C-methylcytidine (PSI-6130) Inhibition of HCV NS5B Polymerase Acts as a chain terminator after intracellular conversion to its triphosphate form. nih.gov

| Reverse Transcriptase | Poly(2'-fluoro-2'-deoxyadenylic acid) | Probing inhibitor-enzyme interactions | The 2'-fluorinated template showed higher sensitivity to non-intercalating drugs compared to the standard RNA template. | nih.gov |

Vii. Future Research Directions and Emerging Methodologies

Advancements in Stereoselective and Cost-Effective Synthetic Routes for 2'-Fluoro-2'-deoxyinosine (B1450788) and its Analogues

The synthesis of 2'-fluoro nucleoside analogs is a cornerstone for their widespread application. Research is actively pursuing more efficient, stereoselective, and economical synthetic pathways. Two primary approaches have been established: the divergent approach, which involves the direct fluorination of a pre-formed nucleoside, and the convergent approach, which couples a fluorinated sugar with a nucleobase. oup.com

The convergent method is often preferred as direct fluorination can be challenging and may result in low yields. oup.com A common strategy involves the N-glycosylation of a fluorinated sugar with the desired nucleobase. oup.com However, achieving the correct β-conformation stereoselectively can be a significant hurdle. oup.com Early methods involved treating 2,2'-anhydro nucleosides with hydrogen fluoride (B91410) to introduce the 2'-fluoro group. oup.com More contemporary methods focus on refining these processes. For example, the synthesis of L-type 2'-deoxy-2'-fluorouridine (B118953) has been achieved starting from commercially available L-type 2,2'-anhydrouridine, followed by protection, hydrolysis, and fluorination with reagents like DAST (diethylaminosulfur trifluoride). researchgate.net

Exploration of Novel Biochemical Functions and Biological Roles Beyond Canonical Base Pairing

The introduction of a 2'-fluoro modification significantly alters the properties of nucleosides and the oligonucleotides they are incorporated into, leading to novel biochemical functions beyond simple base pairing.

One of the most significant advantages of 2'-fluoro modification is the enhanced stability of the resulting oligonucleotides. The electronegative fluorine atom influences the local conformation of the sugar ring, leading to increased thermal stability (higher melting temperature, Tm) of duplexes formed with RNA targets. biosyn.com This enhanced stability is critical for applications like antisense therapy, where the oligonucleotide must bind strongly and specifically to its target mRNA. Using 2'-fluoroinosine instead of the standard inosine (B1671953) can increase the stability of these chimeric oligonucleotides. jenabioscience.com

Beyond stability, 2'-fluoro modifications can confer unique biological activities. For instance, 2'-deoxy-2'-fluoroadenosine can act as a prodrug in suicide gene therapy. youtube.com It can be efficiently cleaved by the E. coli enzyme purine (B94841) nucleoside phosphorylase (PNP) to release the toxic base 2-fluoroadenine, leading to cell death in tumors expressing the bacterial enzyme. youtube.com

Furthermore, modified nucleosides like 2-fluoro-deoxyinosine (2-F-dI) can be used as "convertible" bases. nih.gov An oligo containing 2-F-dI can be synthesized and then treated with a primary amine, which displaces the fluorine atom to create a custom N2-substituted deoxyguanosine. nih.gov This allows for the site-specific introduction of cross-linking agents or other functional groups, enabling detailed studies of DNA-protein interactions, such as the translocation mechanism of HIV-1 reverse transcriptase. nih.gov

The ability of inosine to pair with multiple bases (I-C, I-A, I-T, I-G in decreasing order of stability) is a well-known phenomenon. jenabioscience.com The 2'-fluoro modification adds another layer of functionality, modulating the selectivity and stability of these interactions, which can be exploited in the design of molecular probes and primers. jenabioscience.com Future research will continue to uncover new roles for these modified nucleosides, potentially in areas like aptamer design, ribozyme construction, and the modulation of protein-nucleic acid interactions.

Table 1: Biochemical Properties and Applications of 2'-Fluoro-Modified Nucleosides This table is interactive. You can sort and filter the data.

Modification/Analog Key Biochemical Function Emerging Application Reference
2'-Fluoro RNA Increased duplex stability with RNA targets Antisense oligonucleotides, siRNAs biosyn.com
2'-Fluoroinosine Enhanced stability over standard inosine Universal probes and primers jenabioscience.com
2'-Deoxy-2'-fluoroadenosine Prodrug cleaved by E. coli PNP Suicide gene therapy for cancer youtube.com
2-Fluoro-deoxyinosine Convertible to N2-substituted dG Site-specific cross-linking studies nih.gov
2'F-ANA (Arabinonucleic acid) Enhanced binding affinity to RNA Antisense and RNase H-based therapies nih.gov
2'-F-modified oligonucleotides Proteasome-mediated degradation of DBHS proteins Tool for studying protein function (caution for off-target effects) nih.gov

Integration into High-Throughput Screening Platforms for Molecular Probe Discovery

High-throughput screening (HTS) is a powerful technology for drug discovery and the identification of molecular probes. acs.org Oligonucleotides containing 2'-fluoro modifications are increasingly being integrated into HTS workflows, particularly for the discovery of aptamers. jenabioscience.comnih.gov

Aptamers are short, single-stranded DNA or RNA molecules that can fold into specific three-dimensional structures to bind to targets like proteins with high affinity and specificity, similar to antibodies. jenabioscience.comjenabioscience.com They are discovered through an iterative in vitro process called Systematic Evolution of Ligands by Exponential Enrichment (SELEX). researchgate.netyoutube.com

To improve the drug-like properties of aptamers, such as resistance to degradation by nucleases in the body, the SELEX process is often performed with libraries of oligonucleotides that have been chemically modified. jenabioscience.comyoutube.com The 2'-fluoro modification is one of the most common and effective modifications used for this purpose. youtube.comgoogle.com By starting with a library of 2'-fluoro-modified RNA, the resulting aptamers (sometimes called "fluoro-aptamers") inherently possess enhanced stability, making them more suitable for therapeutic and diagnostic use. jenabioscience.comyoutube.com

HTS platforms, which allow for the rapid testing of thousands to millions of compounds, are essential for the SELEX process and for screening the resulting aptamer candidates for optimal binding and functional activity. acs.org For example, a cell-based HTS assay was successfully used to screen an FDA-approved drug library and identify gemcitabine (B846), a 2',2'-difluoro-2'-deoxycytidine analog, as a potential inhibitor of poliovirus replication. nih.gov This demonstrates the power of HTS to identify antiviral agents from libraries of modified nucleosides.

Future research will focus on developing more sophisticated HTS assays tailored for modified oligonucleotides. This includes creating novel reporter systems and cell-based models that more accurately reflect the in vivo environment, thereby improving the translation of HTS hits into viable therapeutic leads. nih.govnih.gov

Development of Advanced Analytical Techniques for Characterizing 2'-Fluoro-2'-deoxyinosine Modified Oligonucleotides in Complex Research Samples

As modified oligonucleotides advance through the research and development pipeline, robust analytical methods are required to characterize them, especially within complex biological matrices like cell lysates, plasma, or tissues. nih.gov The presence of the 2'-fluoro modification necessitates specialized techniques beyond standard DNA/RNA analysis.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), has become the method of choice for the analysis of therapeutic oligonucleotides. nih.govcasss.org Ion-pair reversed-phase liquid chromatography (IP-RPLC) is a widely used technique that allows for the separation of oligonucleotides and their impurities prior to MS analysis. nih.govthermofisher.com High-resolution mass spectrometry (HRMS) can then provide accurate mass measurements to confirm the identity of the full-length oligonucleotide and characterize any modifications or impurities, such as n-1 deletions (loss of a nucleotide). thermofisher.comyoutube.com

Analyzing these oligonucleotides in complex samples presents challenges, including low concentrations and interference from other biomolecules. nih.gov Several strategies are employed to overcome this:

Advanced Sample Preparation: Methods like hybridization-based extraction, using a complementary biotinylated probe attached to magnetic beads, can selectively capture the target oligonucleotide from a complex mixture, significantly improving sensitivity and reducing matrix effects. nih.gov

Ion-Pairing-Free Chromatography: While effective, the alkylamine reagents used in IP-RPLC can cause ion suppression in the mass spectrometer. researchgate.net This has driven the development of alternative, ion-pairing-free methods like hydrophilic interaction liquid chromatography (HILIC), which offer good retention of polar oligonucleotides and are more compatible with MS. nih.govresearchgate.net

Two-Dimensional LC (2D-LC): For extremely complex samples, 2D-LC provides enhanced resolving power. researchgate.net For example, a strong anion exchange (SAX) separation in the first dimension followed by an IP-RPLC separation in the second can resolve isobaric impurities (impurities with the same mass) that would be indistinguishable by MS alone. researchgate.net

High-Throughput MS: Emerging techniques like acoustic droplet ejection-open port interface-mass spectrometry (ADE-OPI-MS) are being developed to enable high-throughput analysis of oligonucleotide samples, drastically increasing the speed from several minutes per sample to just seconds. nih.gov

Future directions in this area involve the development of even more sensitive and higher-throughput LC-MS methods to support pharmacokinetic studies and for the precise quantification of modified oligonucleotides and their metabolites in various biological tissues. nih.govcasss.org

Q & A

Q. What are the critical steps in synthesizing 5'-O-Dmt-2'-fluoro-2'-deoxyinosine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis involves sequential functionalization and protection. For example, mesylation at the 3'-position (using mesyl chloride in pyridine) followed by nucleophilic substitution with potassium thioacetate in DMF (60°C, 24 hours) enables regioselective inversion. Reduction of the thioacetate intermediate (using LiAlH4) yields a thioalkyl derivative (91.5% yield), which is then phosphitylated with 2-cyanoethyl diisopropylchlorophosphoramidite to form the final phosphoramidite (total yield: 18.1%). Key factors include solvent purity (e.g., distilled DMF, CH₂Cl₂) and reaction time optimization .

Table 1 : Synthesis Optimization Parameters

StepReagents/ConditionsYield
MesylationMesyl chloride, pyridine, 0°C → RT85%
Thioacetate formationKSAc, DMF, 60°C, 24h76%
ReductionLiAlH4, THF, 0°C → RT91.5%
Phosphitylation2-cyanoethyl phosphoramidite, DIPEA18.1%

Q. Why is the 5'-O-Dmt (dimethoxytrityl) group used as a protecting group, and how is it removed?

  • Methodological Answer : The Dmt group provides steric protection for the 5'-hydroxyl during oligonucleotide synthesis. Its removal is achieved via mild acidolysis (e.g., 3% dichloroacetic acid in CH₂Cl₂), which selectively cleaves the trityl ether without affecting the phosphoramidite backbone. The bright orange trityl cation released during deprotection allows for real-time monitoring of coupling efficiency .

Q. How is purification achieved post-synthesis, and what analytical techniques validate purity?

  • Methodological Answer : Purification uses silica gel chromatography (200–300 mesh) with gradients of polar solvents (e.g., hexane:ethyl acetate). Purity is validated via TLC (Rf comparison) and HPLC. Structural confirmation relies on ¹H/¹³C NMR (Bruker AM-500) and high-resolution mass spectrometry (ThermoStar MS). For example, ¹H NMR in CDCl₃ resolves Dmt aromatic protons at δ 7.2–6.8 ppm and fluorinated sugar protons at δ 5.8–4.2 ppm .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis of this compound?

  • Methodological Answer : Yield optimization requires balancing temperature, solvent drying, and stoichiometry. For instance, extending the thioacetate substitution step to 48 hours in anhydrous DMF improves conversion. Alternatively, replacing LiAlH4 with milder reductants (e.g., NaBH4 with catalytic Pd) may reduce side reactions. Process analytical technology (PAT) tools, such as in-line FTIR, can monitor intermediate formation .

Q. What advanced analytical techniques resolve structural ambiguities in fluorinated nucleosides?

  • Methodological Answer :
  • 19F NMR : Identifies fluorine substitution patterns (e.g., δ −120 to −150 ppm for 2'-fluoro derivatives).
  • UHPLC-MS/MS : Detects trace impurities (e.g., deprotected intermediates) at attomole sensitivity using C18 columns and ion-pairing reagents (e.g., triethylamine acetate) .
  • X-ray crystallography : Resolves sugar puckering (C2'-endo vs. C3'-endo) and anomeric configuration .

Q. How can researchers address contradictions in spectral data during characterization?

  • Methodological Answer : Contradictions often arise from solvent effects or tautomerism. For example, hypoxanthine tautomers in 2'-deoxyinosine derivatives can alter NMR shifts. Use deuterated DMSO to stabilize tautomers and 2D NMR (COSY, HSQC) to assign proton-carbon correlations. Cross-validate with DFT computational models to predict shifts .

Q. What are the stability profiles of this compound under varying pH and temperature?

  • Methodological Answer : Stability studies in buffered solutions (pH 4–9) show degradation above 40°C, with acid-catalyzed hydrolysis of the glycosidic bond. Use accelerated stability testing (ICH Q1A guidelines) with LC-MS monitoring. Store lyophilized compounds at −20°C under argon to prevent Dmt group oxidation .

Q. How does 2'-fluoro substitution impact oligonucleotide duplex stability and nuclease resistance?

  • Methodological Answer : 2'-fluoro groups enhance duplex thermal stability (ΔTm +1–3°C per modification) via C3'-endo sugar pucking and reduce nuclease degradation. Assess via:
  • Thermal denaturation : Monitor Tm changes using UV-Vis spectroscopy.
  • Serum stability assays : Incubate modified oligonucleotides in fetal bovine serum (37°C) and quantify intact strands over time via PAGE .

Q. What strategies mitigate innate immune activation when incorporating 2'-fluoro-modified nucleosides into mRNA therapeutics?

  • Methodological Answer : 2'-fluoro modifications reduce Toll-like receptor (TLR) recognition. Validate immune evasion via:
  • Cytokine profiling : ELISA for IFN-α, IL-6 in dendritic cells.
  • In vitro translation assays : Compare protein yield in HeLa lysates with/without TLR inhibitors .

Q. How can researchers address batch-to-batch variability in phosphoramidite purity for solid-phase synthesis?

  • Methodological Answer :
    Implement QC protocols:
  • HPLC-DAD : Quantify Dmt-on vs. Dmt-off species (λ = 498 nm).
  • 31P NMR : Verify phosphoramidite integrity (δ 149–151 ppm).
  • Karl Fischer titration : Ensure moisture <50 ppm to prevent hydrolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.